molecular formula C58H38N12Na4O18S4 B14453930 (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4,4'-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt CAS No. 72139-19-6

(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4,4'-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt

Cat. No.: B14453930
CAS No.: 72139-19-6
M. Wt: 1411.2 g/mol
InChI Key: HZBZVANMAXZCDZ-UHFFFAOYSA-J
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Description

(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 5-(aminosulfonyl)-2-hydroxyaniline, followed by coupling with 1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl. This intermediate product is then further reacted with (1,1’-Biphenyl)-3,3’-dicarboxylic acid under controlled conditions to form the final compound. The reaction conditions usually require acidic or basic environments, specific temperatures, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial methods often involve the use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. This ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction typically produces amines

Scientific Research Applications

(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:

    Chemistry: It is used as a dye and pigment in various chemical processes and studies.

    Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects through its interaction with various molecular targets. The azo groups in the compound can interact with proteins and enzymes, altering their activity. The aromatic rings provide stability and facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4,4’-dicarboxylic acid: Similar in structure but lacks the azo groups, resulting in different reactivity and applications.

    4,4’-Diaminobiphenyl-2,2’-disulfonic acid: Contains sulfonic acid groups but differs in the positioning of functional groups, affecting its properties.

Uniqueness

(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its combination of multiple azo groups and aromatic rings, providing distinct color properties and reactivity. This makes it particularly valuable in dye and pigment industries, as well as in scientific research applications where specific interactions and stability are required.

Properties

CAS No.

72139-19-6

Molecular Formula

C58H38N12Na4O18S4

Molecular Weight

1411.2 g/mol

IUPAC Name

tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate

InChI

InChI=1S/C58H42N12O18S4.4Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;;;/q;4*+1/p-4

InChI Key

HZBZVANMAXZCDZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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